molecular formula C14H17Cl2NO2 B262187 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether

Cat. No. B262187
M. Wt: 302.2 g/mol
InChI Key: CWMROLBDDJVRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether (DPCPX) is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor antagonists have been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and depression.

Mechanism of Action

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Adenosine A1 receptor activation has been shown to have a variety of effects on neuronal function, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of gene expression. By blocking the adenosine A1 receptor, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether can modulate these effects and potentially have therapeutic applications.
Biochemical and physiological effects:
2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. For example, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to increase dopamine release in the striatum, which may contribute to its neuroprotective effects in models of Parkinson's disease. 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, which may contribute to its antidepressant-like effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether in lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor without affecting other receptors or systems. However, one limitation of using 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether is its relatively low potency compared to other adenosine A1 receptor antagonists, which may require higher concentrations or longer exposure times to achieve desired effects.

Future Directions

There are many potential future directions for research on 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether and adenosine A1 receptor antagonists. For example, further studies are needed to elucidate the precise mechanisms by which 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether exerts its neuroprotective and antidepressant-like effects, and to identify potential therapeutic applications in other neurological and psychiatric disorders. Additionally, the development of more potent and selective adenosine A1 receptor antagonists may allow for more precise modulation of this receptor and potentially enhance therapeutic efficacy.

Synthesis Methods

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether can be synthesized using a variety of methods, including the reaction of 2,4-dichlorophenylacetic acid with 1-pyrrolidinebutanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentoxide. The resulting intermediate can then be converted to 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether using a variety of methods, including the reaction with ethyl chloroformate or isobutyl chloroformate in the presence of a base such as triethylamine.

Scientific Research Applications

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been extensively studied in both in vitro and in vivo models, and has been shown to have potential therapeutic applications in a wide range of neurological and psychiatric disorders. For example, 2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, and has been shown to have antidepressant-like effects in models of depression.

properties

Product Name

2,4-Dichlorophenyl 4-oxo-4-(1-pyrrolidinyl)butyl ether

Molecular Formula

C14H17Cl2NO2

Molecular Weight

302.2 g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C14H17Cl2NO2/c15-11-5-6-13(12(16)10-11)19-9-3-4-14(18)17-7-1-2-8-17/h5-6,10H,1-4,7-9H2

InChI Key

CWMROLBDDJVRLR-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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